

# Application Notes and Protocols for Patterning CrPt3 Films via Ion Irradiation

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## Compound of Interest

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These application notes provide a detailed overview and experimental protocols for the magnetic patterning of CrPt3 thin films using ion irradiation. This technique offers a powerful method for creating high-density, planar magnetic nanostructures without altering the surface topography, which is crucial for applications such as bit-patterned media in next-generation data storage.

## Principle of Ion Irradiation Patterning of CrPt3

The magnetic patterning of CrPt3 films relies on a localized, ion-induced phase transition. The as-prepared CrPt3 film exists in a chemically ordered L12 phase, which exhibits ferrimagnetism and strong perpendicular magnetic anisotropy.<sup>[1][2]</sup> Upon irradiation with ions, the crystal structure is locally transformed into a chemically disordered A1 phase, which is paramagnetic.<sup>[1][2]</sup> This allows for the creation of magnetically active regions (unirradiated L12 phase) within a non-magnetic matrix (irradiated A1 phase), effectively patterning the magnetic landscape of the film without physical etching.

The key advantages of this method include:

- **Planar Surface:** Unlike conventional etching techniques, ion irradiation does not alter the surface topography, resulting in a smooth and planar surface.<sup>[1][2]</sup>

- **High Resolution:** The process allows for the fabrication of magnetic nanostructures with dimensions down to the sub-100 nm scale.[\[2\]](#)[\[3\]](#)
- **Magnetic Isolation:** The irradiated, paramagnetic regions effectively isolate the magnetic bits, reducing exchange coupling between adjacent nanodots.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

This section details the key experimental procedures for patterning CrPt3 films using ion irradiation.

### CrPt3 Film Deposition and Ordering

A common method to obtain the desired L12 ordered CrPt3 phase is through the post-annealing of Cr/Pt multilayers.

Protocol:

- **Substrate Preparation:** Begin with a thermally oxidized silicon substrate (e.g., with a 500 nm SiO2 layer).
- **Multilayer Deposition:**
  - Use a magnetron sputtering system to deposit alternating layers of Cr and Pt.
  - A typical multilayer stack consists of [Cr (0.4 nm)/Pt (1.5–1.7 nm)]<sub>10</sub>.[\[1\]](#)
  - Capping layers, such as a thin SiO2 layer (e.g., 2 nm), can be deposited to protect the film.[\[2\]](#)
- **Annealing for Ordering:**
  - Transfer the deposited multilayer film to a vacuum furnace.
  - Anneal the sample at 850 °C for 15 minutes in a high vacuum environment ( $< 3 \times 10^{-4}$  Pa) to induce the phase transformation to the L12 ordered CrPt3.[\[1\]](#)

### Lithographic Masking for Patterning

An etch mask is required to define the areas that will be protected from ion irradiation. Electron beam lithography is a common technique for creating high-resolution patterns.

Protocol:

- **Resist Coating:** Spin-coat a layer of positive-tone electron beam resist (e.g., ZEP520A, 50 nm thickness) onto the surface of the annealed CrPt3 film.[\[1\]](#)
- **Electron Beam Exposure:** Use an electron beam lithography system to write the desired pattern into the resist. The exposed areas will be removed in the subsequent development step.
- **Development:** Develop the resist by immersing the sample in a suitable developer solvent (e.g., Xylene for ZEP520A) to remove the exposed regions, revealing the underlying CrPt3 film.[\[1\]](#)

## Ion Irradiation

The patterned sample is then subjected to ion irradiation to render the exposed regions paramagnetic.

Protocol:

- **Ion Source:** Utilize a broad-beam ion source. Common choices of ions include Kr<sup>+</sup> and Ar<sup>+</sup>.[\[1\]](#)[\[2\]](#)
- **Irradiation Parameters:**
  - **Ion Energy:** A typical acceleration voltage is 30 keV for Kr<sup>+</sup> ions.[\[1\]](#)
  - **Ion Dose:** A dose of approximately  $2 \times 10^{14}$  ions/cm<sup>2</sup> is sufficient to completely suppress the magnetization in the exposed CrPt3 regions.[\[1\]](#)[\[4\]](#)
- **Irradiation Process:** Mount the sample in the ion irradiation chamber and expose the entire surface to a uniform ion beam. The resist mask will protect the underlying CrPt3 from the ion beam.

## Mask Removal and Final Pattern

The final step is to remove the remaining resist to reveal the magnetically patterned CrPt3 film.

Protocol:

- **Resist Stripping:** Use an oxygen plasma in a reactive ion etching (RIE) system to remove the remaining resist mask.[\[1\]](#)
- **Characterization:** The resulting planar, magnetically patterned CrPt3 film can then be characterized using techniques such as Magnetic Force Microscopy (MFM) to visualize the magnetic domains and Vibrating Sample Magnetometry (VSM) or an Alternating Gradient Magnetometer (AGM) to measure the macroscopic magnetic properties.

## Quantitative Data

The following tables summarize the key quantitative data from the literature on the ion irradiation of CrPt3 films.

Table 1: Ion Irradiation Parameters and Their Effects

Ion Type	Ion Energy (keV)	Ion Dose (ions/cm <sup>2</sup> )	Effect on CrPt3	Reference
Kr+	30	2 x 10 <sup>14</sup>	Complete suppression of magnetization	<a href="#">[1]</a> <a href="#">[4]</a>
Ar+	14	1 x 10 <sup>14</sup>	Complete suppression of magnetization	<a href="#">[2]</a> <a href="#">[3]</a>
Kr+	30	1 x 10 <sup>14</sup>	Significant reduction in magnetization and coercivity	<a href="#">[4]</a>

Table 2: Magnetic Properties of As-Prepared and Irradiated CrPt3 Films

Property	As-Prepared (L12 Phase)	Irradiated (A1 Phase)	Reference
Magnetic Order	Ferrimagnetic	Paramagnetic	[1][2]
Perpendicular Anisotropy (Ku)	$\sim 5 \times 10^6$ erg/cc	$\sim 0$	[1][4]
Coercivity (Hc)	$\sim 5.5$ kOe	$\sim 0$	[1]
Saturation Magnetization (Ms)	Decreases with ion dose	$\sim 0$	[4]

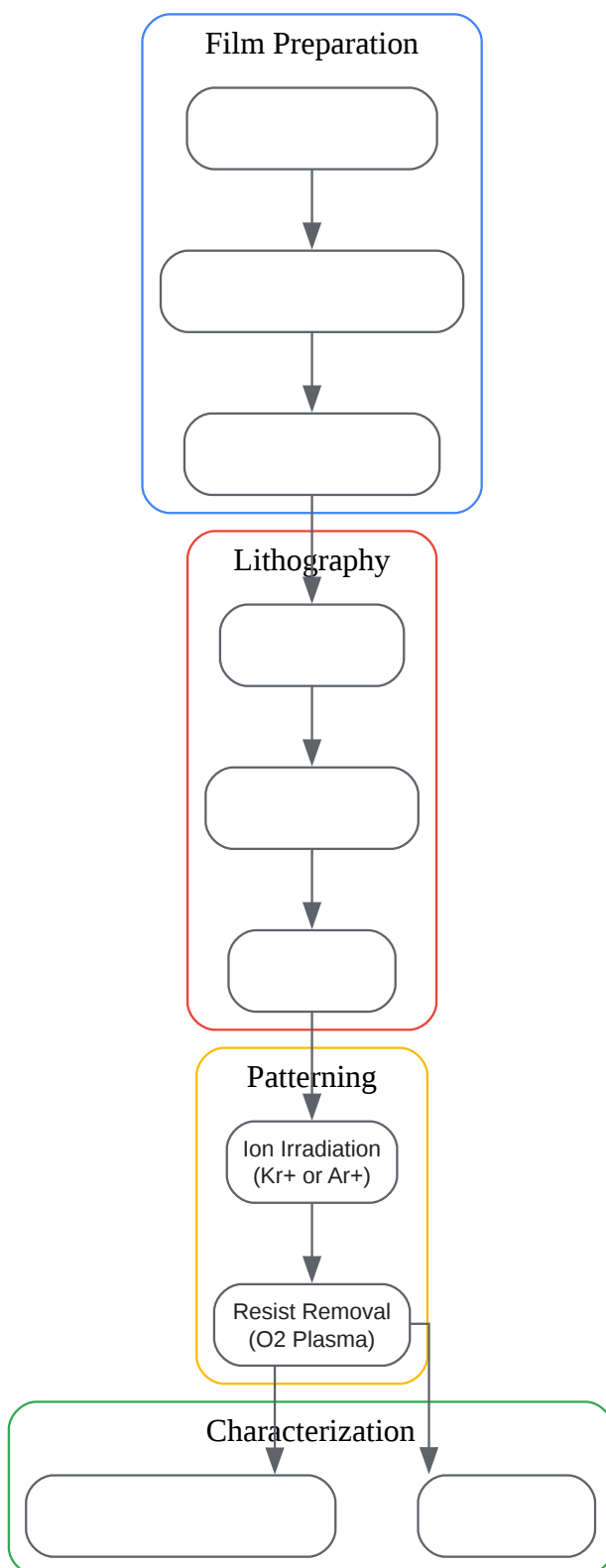
Table 3: Properties of Patterned CrPt3 Nanodots

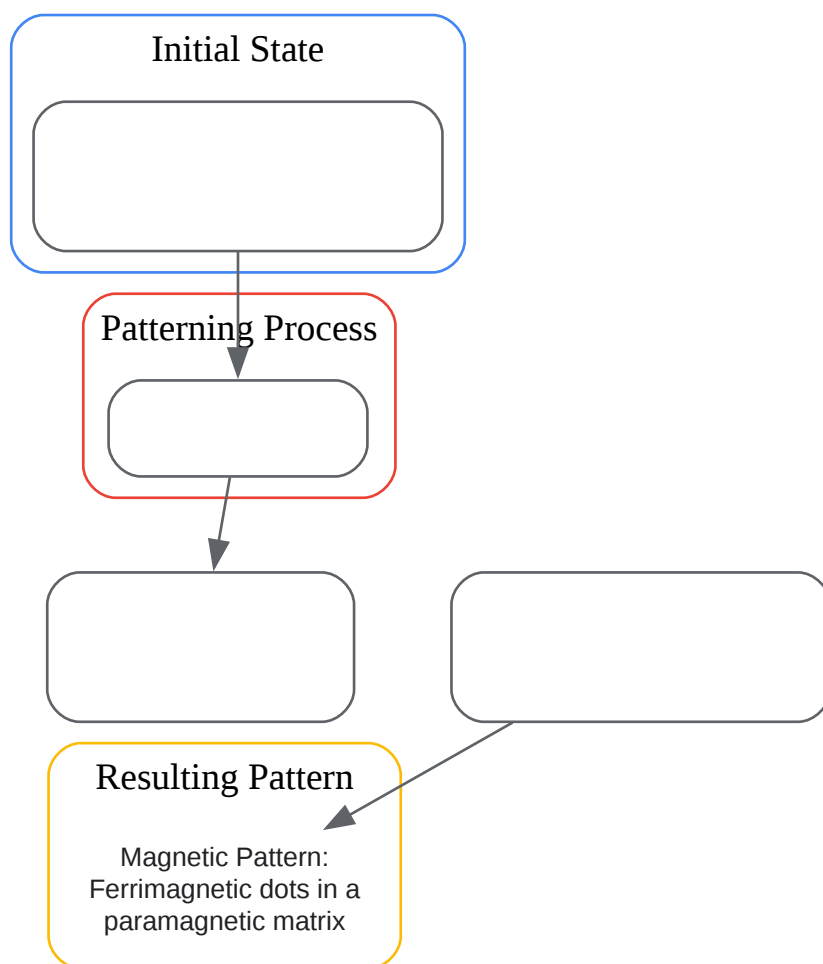
Nanodot Size (nm)	Average Switching Field (Hsf) (kOe)	Switching Field Distribution ( $\Delta H_{sf}$ ) (kOe)	Reference
220	6.5	6.8	[1]
150	8.5	3.6	[1]
65	9.2	2.8	[1]
90 x 90	Clear magnetic contrast	Not specified	[2][3]

## Visualizations

### Experimental Workflow

The following diagram illustrates the step-by-step process for creating magnetically patterned CrPt3 films using ion irradiation.





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- To cite this document: BenchChem. [Application Notes and Protocols for Patterning CrPt3 Films via Ion Irradiation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15483342#ion-irradiation-for-patterning-crpt3-films]

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